N,N-dimethyl-3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
“N,N-dimethyl-3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]-1,2,4-oxadiazole-5-carboxamide” is a chemical compound with the molecular formula C14H21N3O3 . It is a derivative of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (I) with N,N-dimethylformamide dimethyl acetal (II). This reaction is known to readily react with substrates containing an active methylene group . The reaction was carried out at a molar ratio of 1:1.5 in toluene for 2 hours, resulting in a mixture of isomeric condensation products .Chemical Reactions Analysis
The compound I reacted with amino acetal II to give a mixture of isomeric condensation products. These products were separated due to their different solubilities in hexane . The structure of these products was determined based on their spectral parameters, elemental compositions, and chemical transformations .Properties
IUPAC Name |
N,N-dimethyl-3-[(8-oxo-1-oxa-9-azaspiro[4.6]undecan-9-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-18(2)14(21)13-16-11(17-23-13)10-19-8-7-15(5-3-9-22-15)6-4-12(19)20/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEZMKGPNVQGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NO1)CN2CCC3(CCCO3)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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